molecular formula C6H14BNS2 B14573474 N-(Propan-2-yl)-1,3,2-dithiaborinan-2-amine CAS No. 61704-97-0

N-(Propan-2-yl)-1,3,2-dithiaborinan-2-amine

Cat. No.: B14573474
CAS No.: 61704-97-0
M. Wt: 175.1 g/mol
InChI Key: JXVGXXBBAHLMEP-UHFFFAOYSA-N
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Description

N-(Propan-2-yl)-1,3,2-dithiaborinan-2-amine: is a chemical compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a boron atom within a six-membered ring structure, which also includes sulfur and nitrogen atoms. The unique arrangement of these atoms imparts specific chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Propan-2-yl)-1,3,2-dithiaborinan-2-amine typically involves the reaction of boron trichloride with a suitable amine and thiol under controlled conditions. One common method includes the use of isopropylamine and a thiol compound in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: N-(Propan-2-yl)-1,3,2-dithiaborinan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols .

Mechanism of Action

The mechanism of action of N-(Propan-2-yl)-1,3,2-dithiaborinan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Uniqueness: N-(Propan-2-yl)-1,3,2-dithiaborinan-2-amine is unique due to its boron-containing heterocyclic structure, which imparts specific reactivity and stability. This distinguishes it from other similar compounds that may lack boron or have different heteroatoms in their structure .

Properties

CAS No.

61704-97-0

Molecular Formula

C6H14BNS2

Molecular Weight

175.1 g/mol

IUPAC Name

N-propan-2-yl-1,3,2-dithiaborinan-2-amine

InChI

InChI=1S/C6H14BNS2/c1-6(2)8-7-9-4-3-5-10-7/h6,8H,3-5H2,1-2H3

InChI Key

JXVGXXBBAHLMEP-UHFFFAOYSA-N

Canonical SMILES

B1(SCCCS1)NC(C)C

Origin of Product

United States

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